C12H10Br2N6O4

Description

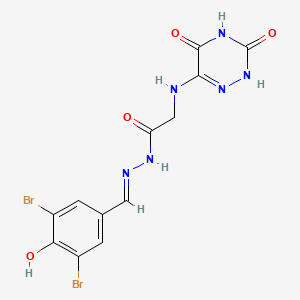

C₁₂H₁₀Br₂N₆O₄ is a brominated heterocyclic compound containing nitrogen and oxygen. Such compounds often exhibit applications in pharmaceuticals, agrochemicals, or materials science due to their stability and functional diversity .

Properties

IUPAC Name |

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N6O4/c13-6-1-5(2-7(14)9(6)22)3-16-18-8(21)4-15-10-11(23)17-12(24)20-19-10/h1-3,22H,4H2,(H,15,19)(H,18,21)(H2,17,20,23,24)/b16-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTUXEXFOGDSLT-HQYXKAPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H10Br2N6O4 typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by the introduction of nitrogen and oxygen-containing functional groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C12H10Br2N6O4: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different brominated or nitrogen-containing products, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

C12H10Br2N6O4: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which C12H10Br2N6O4 exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism can vary based on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds in the C₁₂ series and brominated analogs:

2.1 Structural and Functional Group Comparisons

- C₁₂H₆Br₄O₄S: This compound shares bromine substituents and oxygen atoms but includes sulfur instead of nitrogen.

- C₁₂H₄Cl₆S₂ : While chlorinated, its hexachloro structure increases molecular weight (MW = 427.9 g/mol) versus C₁₂H₁₀Br₂N₆O₄ (MW ≈ 454.0 g/mol). Bromine’s higher atomic weight and lower electronegativity compared to chlorine could lead to distinct reactivity patterns, such as slower nucleophilic substitution but stronger hydrophobic effects .

2.2 Physicochemical Properties

- Solubility : Brominated compounds like C₇H₆N₂O () exhibit high solubility (1.55 mg/mL) due to polar functional groups. C₁₂H₁₀Br₂N₆O₄’s additional nitrogen and oxygen atoms may enhance water solubility compared to purely aromatic brominated compounds, though steric hindrance from bromine could counterbalance this .

- Toxicity : highlights that brominated/aminated compounds (e.g., CAS 239097-74-6) often show CYP enzyme inhibition (e.g., CYP1A2). C₁₂H₁₀Br₂N₆O₄’s multiple nitrogen sites might amplify such interactions, necessitating toxicity screening .

Data Table: Hypothetical Comparison Based on Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) | Notable Reactivity |

|---|---|---|---|---|---|

| C₁₂H₁₀Br₂N₆O₄ | C₁₂H₁₀Br₂N₆O₄ | ~454.0 | Br, N, O | Not reported | Likely electrophilic substitution |

| C₁₂H₆Br₄O₄S (Ref.) | C₁₂H₆Br₄O₄S | 569.8 | Br, S, O | Not reported | Thioether oxidation |

| CAS 239097-74-6 | C₇H₆N₂O | 134.14 | NH₂, O | 1.55 | CYP1A2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.